1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
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Description
1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
Research has highlighted the synthesis of novel heterocyclic compounds, including sulfonamides, for their potential antibacterial and antimicrobial applications. These studies show that the incorporation of sulfonamide moieties can lead to compounds with significant antibacterial properties against various bacterial strains. For instance, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities in some of the compounds tested (Azab, Youssef, & El‐Bordany, 2013). Additionally, El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, further underscoring the potential of sulfonamide derivatives in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have also been investigated for their anticancer and radiosensitizing efficacy. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives, finding several compounds that exhibited higher anticancer activity than doxorubicin against the human tumor liver cell line HEPG-2. Some of these compounds also showed potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Development of Hybrid Compounds
The development of sulfonamide hybrids has been a focal point for enhancing the pharmacological profile of sulfonamides. Ghomashi et al. (2022) reviewed the synthesis and biological activity of two-component sulfonamide hybrids, revealing their broad therapeutic applications, including antibacterial, antitumor, and anti-neuropathic pain activities. This underscores the versatility of sulfonamide-based compounds in the development of new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antioxidant Activity
The exploration of sulfonamide derivatives for their antioxidant properties is another area of interest. Aziz et al. (2021) designed and synthesized 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to investigate their potential as antioxidants. The findings revealed that some derivatives exhibited significant antioxidant activity, suggesting their potential in medicinal chemistry for the development of antioxidant agents (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Properties
IUPAC Name |
1-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJICERWNAGHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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